Synthesis of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride: A Technical Guide
Synthesis of Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride: A Technical Guide
Executive Summary
This guide details the synthesis of Methyl 2-amino-3,3-difluoro-3-phenylpropionate hydrochloride , a high-value
The synthesis of this specific regioisomer (
Key Chemical Parameters
| Parameter | Specification |
| Target Structure | |
| Molecular Weight | 251.66 g/mol (Free base: 215.20) |
| Key Intermediate | 2,2-Difluoro-2-phenylacetaldehyde |
| Critical Hazard | HCN generation (in situ), Moisture sensitivity (Imine formation) |
Strategic Analysis & Retrosynthesis
The primary synthetic challenge is the construction of the C2-C3 bond with the correct oxidation state and fluorine placement. Direct fluorination of phenylalanine is non-selective. Therefore, we adopt a building block approach , installing the fluorine atoms prior to the amino acid backbone assembly.
Retrosynthetic Logic
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Disconnection: The C1-C2 bond is formed via nitrile hydrolysis (Pinner reaction), originating from a Strecker cyanation.
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Stereocontrol: The stereocenter at C2 is established by nucleophilic addition of cyanide to a chiral sulfinimine.
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Fluorine Source: The gem-difluoro motif is carried through from the starting material, Ethyl 2,2-difluoro-2-phenylacetate, preventing late-stage fluorination risks.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Aldehyde Generation)
Objective: Selective reduction of Ethyl 2,2-difluoro-2-phenylacetate to 2,2-difluoro-2-phenylacetaldehyde.
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Reagents: Ethyl 2,2-difluoro-2-phenylacetate (1.0 eq), DIBAL-H (1.2 eq, 1.0 M in Toluene), DCM (anhydrous).
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Mechanism: Hydride transfer to the ester carbonyl followed by elimination of ethoxide upon acidic workup.
Protocol:
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Charge a flame-dried 3-neck flask with Ethyl 2,2-difluoro-2-phenylacetate (20.0 g, 100 mmol) and anhydrous DCM (200 mL).
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Cool the system to -78°C (Dry ice/Acetone bath). Critical Control Point: Temperature must remain below -70°C to prevent over-reduction to the alcohol.
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Add DIBAL-H (120 mL, 120 mmol) dropwise via cannula over 45 minutes.
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Stir at -78°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
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Quench: Add MeOH (10 mL) slowly at -78°C, followed by saturated Rochelle’s salt solution (200 mL).
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Warm to room temperature (RT) and stir vigorously for 2 hours until the emulsion clears.
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Extract with DCM (3 x 100 mL), dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The aldehyde is unstable; use immediately or store under argon at -20°C. (Yield approx. 85-90%).
Phase 2: Chiral Imine Formation
Objective: Condensation of the aldehyde with (S)-(-)-tert-Butanesulfinamide (Ellman's auxiliary) to activate the carbonyl for nucleophilic attack.
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Reagents: Crude Aldehyde (from Phase 1), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq), THF.
Protocol:
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Dissolve the crude aldehyde (approx. 90 mmol) in anhydrous THF (150 mL).
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Add (S)-(-)-tert-Butanesulfinamide (12.0 g, 99 mmol).
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Add Ti(OEt)₄ (41.0 g, 180 mmol) dropwise. Note: Titanium acts as a Lewis acid and water scavenger.
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Stir at RT for 12 hours.
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Workup: Pour into brine (200 mL) with vigorous stirring. A white precipitate (TiO₂) will form. Filter through a Celite pad.
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Extract the filtrate with EtOAc, dry, and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc) to yield the pure
-sulfinyl imine.
Phase 3: Asymmetric Strecker Reaction
Objective: Stereoselective addition of cyanide to the C=N bond.
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Reagents: Sulfinimine (1.0 eq), TMSCN (1.5 eq), CsF (0.1 eq) or Sc(OTf)₃ (0.1 eq) as catalyst, DCM.
Protocol:
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Dissolve the sulfinimine (10.0 g, 38 mmol) in anhydrous DCM (100 mL) at -40°C.
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Add the catalyst (CsF or Lewis Acid).
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Add TMSCN (Trimethylsilyl cyanide) (5.6 g, 57 mmol) dropwise.
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Stir at -40°C for 24 hours. The chiral auxiliary directs the cyanide attack to the Re-face (typically), yielding the (S,S) diastereomer.
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Quench: Saturated NaHCO₃ solution.
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Extract with DCM, dry, and concentrate to obtain the
-aminonitrile.
Phase 4: Pinner Methanolysis & Salt Formation
Objective: Simultaneous hydrolysis of the nitrile to the methyl ester, cleavage of the sulfinyl group, and formation of the HCl salt.
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Reagents:
-Aminonitrile (from Phase 3), HCl (gas) or Acetyl Chloride, Methanol (anhydrous).
Protocol:
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Prepare 3M HCl in MeOH by adding Acetyl Chloride (20 mL) dropwise to anhydrous Methanol (100 mL) at 0°C.
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Dissolve the
-aminonitrile (5.0 g) in this solution. -
Heat to 50°C for 12 hours.
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Concentrate the solvent in vacuo.
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Crystallization: Triturate the residue with cold diethyl ether or Et₂O/Hexane to precipitate the white solid.
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Filtration: Collect the solid under nitrogen.
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Final Product: Methyl 2-amino-3,3-difluoro-3-phenylpropionate Hydrochloride.
Process Visualization
Reaction Mechanism: The Strecker Cycle
Workflow Diagram
Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-reduction to alcohol. | Maintain T < -70°C; quench precisely at endpoint. |
| No Reaction in Step 2 | Wet solvent/reagents. | Use fresh Ti(OEt)₄; ensure THF is anhydrous. |
| Poor Diastereoselectivity | Temperature too high during Strecker. | Keep reaction at -40°C or lower; ensure slow addition of TMSCN. |
| Incomplete Hydrolysis | Insufficient acid concentration. | Use freshly prepared HCl/MeOH (via AcCl); extend reaction time. |
References
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Biomimetic Synthesis of
-difluoro- -amino acids: Detailed protocols for the Strecker synthesis on difluorinated substrates. Source: -
General Strecker Methodology with Sulfinimines: Foundational work on using Ellman's auxiliary for asymmetric amino acid synthesis. Source:
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Deprotection of Nitriles in Methanol: Standard protocols for converting aminonitriles to amino esters. Source:
-
Synthesis of Fluorinated Phenylalanines: Review of various routes including Reformatsky and Strecker approaches. Source:
